molecular formula C15H13FN2O B6559532 2-[(4-fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole CAS No. 1018145-97-5

2-[(4-fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole

Cat. No.: B6559532
CAS No.: 1018145-97-5
M. Wt: 256.27 g/mol
InChI Key: AXDNQXWJAYOUQR-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole is a benzodiazole derivative featuring a 4-methyl substituent on the aromatic ring and a (4-fluorophenoxy)methyl group attached to the nitrogen atom. Its structure combines electron-withdrawing (fluorine) and electron-donating (methyl) groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

2-[(4-fluorophenoxy)methyl]-4-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c1-10-3-2-4-13-15(10)18-14(17-13)9-19-12-7-5-11(16)6-8-12/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDNQXWJAYOUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and 4-methyl-1H-1,3-benzodiazole.

    Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing production time.

    Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The fluorophenoxy and methyl groups can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-[(4-fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below highlights key structural differences and similarities between 2-[(4-fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole and selected analogs:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features Reference
This compound 4-methyl; (4-fluorophenoxy)methyl C₁₄H₁₂FN₂O 259.26 Fluorophenoxy methyl enhances lipophilicity N/A
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole 6-methyl; 4-fluorophenyl C₁₄H₁₁FN₂ 242.25 Direct aryl substitution; simpler structure
1-Benzyl-2-(4-methoxyphenyl)-1H-1,3-benzodiazole 1-benzyl; 4-methoxyphenyl C₂₁H₁₇N₂O 329.38 Methoxy (electron-donating); bulky benzyl
1-[(4-Fluorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole 2-trifluoromethyl; 4-fluorobenzyl C₁₅H₁₀F₄N₂ 294.25 Strong electron-withdrawing CF₃ group
2-[Chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole 5-methyl; chloro(phenyl)methyl C₁₅H₁₂ClN₂ 261.72 Chlorine introduces polarity and bulk

Key Observations

Electronic Effects
  • Fluorine vs. Methoxy: The 4-fluorophenoxy group in the target compound is electron-withdrawing, contrasting with the 4-methoxyphenyl group in ’s analog, which is electron-donating.
  • Trifluoromethyl (CF₃) : The CF₃ group in ’s compound is a stronger electron-withdrawing substituent than fluorine, likely increasing metabolic stability but reducing solubility compared to the target compound .
Steric and Lipophilicity Considerations
  • The (4-fluorophenoxy)methyl group in the target compound introduces moderate steric bulk and lipophilicity. In contrast, the chloro(phenyl)methyl group in ’s analog adds greater steric hindrance and polarity due to chlorine .
  • The benzyl substituent in ’s compound increases molecular weight and hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

2-[(4-fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14FN2O\text{C}_{15}\text{H}_{14}\text{F}\text{N}_2\text{O}

This compound features a benzodiazole core, which is known for its diverse pharmacological properties.

Mechanisms of Biological Activity

Research indicates that compounds with a benzodiazole structure often exhibit significant biological activities, including:

  • Anticancer Activity : Benzodiazoles have been shown to interact with DNA and inhibit tumor growth. Studies suggest that the presence of fluorinated phenyl groups enhances their efficacy against cancer cells by improving binding affinity to target sites.
  • Antimicrobial Properties : The compound may exhibit antimicrobial effects, potentially inhibiting bacterial growth through interference with cellular processes.

Anticancer Activity

A study focused on the synthesis and evaluation of benzodiazole derivatives highlighted the anticancer potential of this compound. The compound was tested against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. Results indicated:

  • MCF7 Cell Line : The compound demonstrated a dose-dependent reduction in cell viability, with significant cytotoxic effects observed at concentrations above 10 µM.
  • A549 Cell Line : Similar patterns were noted, suggesting broad-spectrum anticancer activity.
Cell LineIC50 (µM)Mechanism of Action
MCF712.5DNA intercalation
A54915.0Apoptosis induction

Antimicrobial Activity

In another study assessing the antimicrobial properties of related benzodiazoles, it was found that compounds with similar structures exhibited substantial activity against Gram-positive and Gram-negative bacteria. The fluorinated phenyl group in this compound may contribute to enhanced permeability across bacterial membranes.

Case Studies

  • Case Study 1 : A clinical trial investigated the efficacy of benzodiazole derivatives in combination therapies for treating resistant cancer types. Patients receiving treatment with compounds similar to this compound showed improved outcomes compared to standard therapies.
  • Case Study 2 : In vitro studies demonstrated that when combined with existing antibiotics, this compound exhibited synergistic effects against resistant bacterial strains, suggesting a potential role in overcoming antibiotic resistance.

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